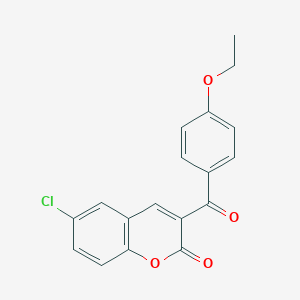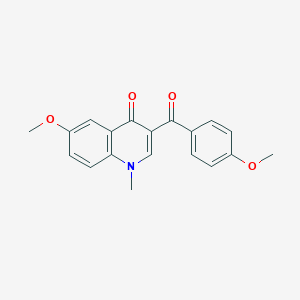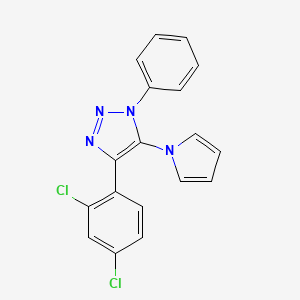
6-chloro-3-(4-ethoxybenzoyl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-3-(4-ethoxybenzoyl)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromenones. Chromenones, also known as coumarins, are a group of compounds with a wide range of biological activities and applications in various fields such as medicine, agriculture, and industry. The presence of a chloro group and an ethoxybenzoyl moiety in its structure makes this compound unique and potentially useful for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-(4-ethoxybenzoyl)-2H-chromen-2-one can be achieved through several synthetic routes. One common method involves the condensation of 4-ethoxybenzoyl chloride with 6-chloro-2H-chromen-2-one in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Another method involves the use of a Friedel-Crafts acylation reaction, where 6-chloro-2H-chromen-2-one is reacted with 4-ethoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction is usually conducted under anhydrous conditions and at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-(4-ethoxybenzoyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used. Reactions are usually conducted in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, sodium methoxide, or primary amines. Solvents such as dimethylformamide or acetonitrile are commonly used.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Dihydro derivatives or other reduced forms.
Substitution: Substituted chromenones with various functional groups.
Scientific Research Applications
6-chloro-3-(4-ethoxybenzoyl)-2H-chromen-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-chloro-3-(4-ethoxybenzoyl)-2H-chromen-2-one depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes, receptors, or DNA. The presence of the chloro and ethoxybenzoyl groups can influence its binding affinity and specificity towards these targets. The exact pathways involved may vary depending on the biological context and the specific activity being investigated.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-3-(4-ethoxybenzoyl)-4-(1-pyrrolidinyl)quinolinium
- 2-chloro-5-(4-ethoxybenzoyl)pyridine
Comparison
6-chloro-3-(4-ethoxybenzoyl)-2H-chromen-2-one is unique due to its chromenone core structure, which imparts distinct chemical and biological properties Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities
Properties
IUPAC Name |
6-chloro-3-(4-ethoxybenzoyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClO4/c1-2-22-14-6-3-11(4-7-14)17(20)15-10-12-9-13(19)5-8-16(12)23-18(15)21/h3-10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLHHWNYDZGWRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl (2E)-3-[(3,4-difluorophenyl)amino]-2-[(3,4-difluorophenyl)carbamoyl]prop-2-enoate](/img/structure/B6462927.png)
![N-(2-chlorophenyl)-4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carboxamide](/img/structure/B6462931.png)
![N-[(4-fluorophenyl)methyl]-4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carboxamide](/img/structure/B6462937.png)
![N-[4-(adamantan-1-yl)-1,3-thiazol-2-yl]-6-bromo-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6462940.png)
![5-(1-methyl-1H-pyrazol-4-yl)-2-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B6462950.png)
![2-({1-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-4-yl}oxy)-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine](/img/structure/B6462956.png)
![2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]acetamide](/img/structure/B6462961.png)

![2-(2,3-dihydro-1,4-benzodioxin-2-yl)-1-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethan-1-one](/img/structure/B6462969.png)
![2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}oxy)-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine](/img/structure/B6462990.png)

![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2,4,5-trimethylbenzene-1-sulfonamide](/img/structure/B6463008.png)
![1-benzyl-N-{[(3,4-dimethoxyphenyl)carbamothioyl]amino}-5-oxopyrrolidine-3-carboxamide](/img/structure/B6463010.png)
![5-(1-methyl-1H-pyrazol-4-yl)-2-[(1-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}piperidin-4-yl)oxy]pyrimidine](/img/structure/B6463015.png)
